4-(Octyloxy)phenyl 4-[(4-cyanophenyl)methoxy]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Octyloxy)phenyl 4-[(4-cyanophenyl)methoxy]benzoate is a chemical compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of an octyloxy group, a cyanophenyl group, and a benzoate ester linkage, making it a versatile molecule in organic synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Octyloxy)phenyl 4-[(4-cyanophenyl)methoxy]benzoate typically involves the esterification of 4-(octyloxy)benzoic acid with 4-(4-cyanophenyl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Nitro, halogenated, or other substituted aromatic derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Octyloxy)phenyl 4-[(4-cyanophenyl)methoxy]benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 4-(Octyloxy)phenyl 4-[(4-cyanophenyl)methoxy]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets. For example, the nitrile group can form hydrogen bonds with amino acid residues in proteins, influencing their function .
Vergleich Mit ähnlichen Verbindungen
- 4-(Octyloxy)-4-biphenylcarbonitrile
- 4-Cyanophenyl 4-[(6-acryloyloxy)hexyl]oxybenzoate
- 4-(Octyloxy)phenyl 4-(octyloxy)benzoate
Comparison: 4-(Octyloxy)phenyl 4-[(4-cyanophenyl)methoxy]benzoate is unique due to its combination of an octyloxy group and a cyanophenyl group, which imparts distinct physical and chemical properties. Compared to similar compounds, it offers enhanced stability and specific reactivity patterns, making it suitable for specialized applications in material science and organic synthesis .
Eigenschaften
CAS-Nummer |
89067-34-5 |
---|---|
Molekularformel |
C29H31NO4 |
Molekulargewicht |
457.6 g/mol |
IUPAC-Name |
(4-octoxyphenyl) 4-[(4-cyanophenyl)methoxy]benzoate |
InChI |
InChI=1S/C29H31NO4/c1-2-3-4-5-6-7-20-32-26-16-18-28(19-17-26)34-29(31)25-12-14-27(15-13-25)33-22-24-10-8-23(21-30)9-11-24/h8-19H,2-7,20,22H2,1H3 |
InChI-Schlüssel |
BNTSGVRDFZEPEX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.